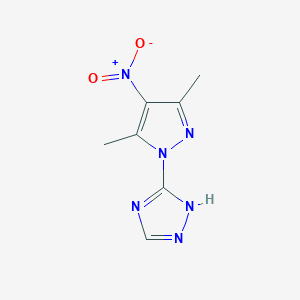![molecular formula C17H29N3O2 B5292274 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride](/img/structure/B5292274.png)
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride, also known as DSP-4, is a synthetic compound that has been widely used in scientific research. DSP-4 belongs to the class of noradrenergic neurotoxins and is commonly used to selectively damage noradrenergic neurons in animal models.
Mechanism of Action
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a selective neurotoxin that damages noradrenergic neurons by inducing oxidative stress. 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is transported into the noradrenergic neurons through the norepinephrine transporter and is then metabolized to form a reactive metabolite that causes oxidative damage to the neurons. The oxidative damage leads to the degeneration of the noradrenergic neurons and a subsequent decrease in norepinephrine levels.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride leads to several biochemical and physiological effects. The decrease in norepinephrine levels results in a decrease in sympathetic nervous system activity, which can lead to hypotension and bradycardia. The damage to noradrenergic neurons also affects several physiological processes, including attention, arousal, and stress response.
Advantages and Limitations for Lab Experiments
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments. The selective damage of noradrenergic neurons by 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride allows researchers to study the role of noradrenergic neurons in various physiological and pathological conditions. However, the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride requires careful consideration of the animal model, as the effects of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can vary depending on the species and strain of the animal.
Future Directions
There are several future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research. One potential direction is the study of the role of noradrenergic neurons in the development of anxiety and depression. Another potential direction is the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride to study the role of noradrenergic neurons in the development of neurodegenerative diseases, such as Parkinson's disease. Additionally, the development of new neurotoxins that selectively target other neurotransmitter systems could lead to new insights into the role of these systems in various physiological and pathological conditions.
Conclusion:
In conclusion, 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride is a synthetic compound that has been widely used in scientific research to selectively damage noradrenergic neurons in animal models. 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has several advantages and limitations for lab experiments and has been used to study the role of noradrenergic neurons in various physiological and pathological conditions. The future directions for the use of 1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride in scientific research are numerous and could lead to new insights into the role of noradrenergic neurons in various conditions.
Synthesis Methods
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride can be synthesized through a multistep process involving the reaction of 2,7-diazaspiro[4.5]decane with 3-oxopropyl chloride followed by the reaction of the resulting compound with 2-azepanone hydrochloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1-[3-(2,7-diazaspiro[4.5]dec-7-yl)-3-oxopropyl]-2-azepanone hydrochloride has been extensively used in scientific research to selectively damage noradrenergic neurons in animal models. Noradrenergic neurons are involved in several physiological processes, including attention, arousal, and stress response. By selectively damaging these neurons, researchers can study the role of noradrenergic neurons in various physiological and pathological conditions.
properties
IUPAC Name |
1-[3-(2,7-diazaspiro[4.5]decan-7-yl)-3-oxopropyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c21-15-5-2-1-3-10-19(15)12-6-16(22)20-11-4-7-17(14-20)8-9-18-13-17/h18H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSYSBGSTIYHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)N2CCCC3(C2)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)

![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292238.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
![isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5292300.png)
![3,3-difluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5292306.png)